Cas no 886501-99-1 (2,3-Dichloro-6-(trifluoromethyl)benzyl bromide)

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is a halogenated benzyl bromide derivative with significant utility in synthetic organic chemistry. Its structure, featuring dichloro and trifluoromethyl substituents, enhances electrophilic reactivity, making it a valuable intermediate for nucleophilic substitution reactions. The presence of both chlorine and bromine atoms allows for selective functionalization, while the electron-withdrawing trifluoromethyl group stabilizes adjacent reactive centers. This compound is particularly useful in the synthesis of agrochemicals, pharmaceuticals, and specialty materials, where its robust reactivity and structural versatility enable precise molecular modifications. High purity grades ensure consistent performance in demanding applications, such as cross-coupling or Grignard reactions. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide structure
886501-99-1 structure
Product name:2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
CAS No:886501-99-1
MF:C8H4BrCl2F3
MW:307.922570228577
MDL:MFCD06660275
CID:2951182
PubChem ID:17750717

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 2,3-二氯-6-(三氟甲基)苄基溴
    • 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
    • 2-(bromomethyl)-3,4-dichloro-1-(trifluoromethyl)benzene
    • 3-(bromomethyl)-1,2-dichloro-4-(trifluoromethyl)benzene
    • E73980
    • 886501-99-1
    • AKOS015956620
    • JS-4464
    • DB-103758
    • SCHEMBL14911360
    • MFCD06660275
    • MDL: MFCD06660275
    • Inchi: 1S/C8H4BrCl2F3/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2
    • InChI Key: BTXOBZONYMZJCP-UHFFFAOYSA-N
    • SMILES: BrC([H])([H])C1C(=C(C([H])=C([H])C=1C(F)(F)F)Cl)Cl

Computed Properties

  • Exact Mass: 305.88255g/mol
  • Monoisotopic Mass: 305.88255g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide Security Information

  • PackingGroup:III

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC303014-10g
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
886501-99-1 95%
10g
£318.00 2023-04-21
abcr
AB205656-1g
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide; .
886501-99-1
1g
€121.90 2024-04-16
TRC
D106495-500mg
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
886501-99-1
500mg
$ 190.00 2022-06-06
TRC
D106495-1000mg
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
886501-99-1
1g
$ 305.00 2022-06-06
abcr
AB205656-5 g
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
886501-99-1
5g
€344.40 2022-09-01
abcr
AB205656-10g
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide; .
886501-99-1
10g
€606.00 2023-09-14
Aaron
AR00GTLX-100mg
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
886501-99-1 95%
100mg
$26.00 2025-02-12
abcr
AB205656-25g
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide; .
886501-99-1
25g
€931.80 2024-04-16
A2B Chem LLC
AH83769-1g
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
886501-99-1 95%
1g
$28.00 2024-04-19
1PlusChem
1P00GTDL-1g
2,3-DICHLORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE
886501-99-1 95%
1g
$31.00 2024-04-20

Additional information on 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide

Professional Introduction to 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS No. 886501-99-1)

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 886501-99-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic alkanes, characterized by its benzyl bromide moiety substituted with two chlorine atoms at the 2 and 3 positions, and a trifluoromethyl group at the 6 position. The strategic placement of these functional groups imparts unique reactivity and electronic properties, making it a valuable intermediate in synthetic chemistry.

The bromide moiety in the molecule serves as a leaving group, facilitating nucleophilic substitution reactions, which are pivotal in constructing more complex molecular architectures. This feature has been exploited in various synthetic pathways, particularly in the development of biologically active compounds. The trifluoromethyl group, known for its electron-withdrawing nature, not only influences the electronic distribution across the aromatic ring but also enhances the metabolic stability and lipophilicity of derived molecules. These attributes make 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide a compelling candidate for further derivatization.

In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that such compounds can exhibit potent effects as kinase inhibitors, antiviral agents, and antimicrobial agents. For instance, derivatives of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide have been investigated for their potential in targeting specific enzymes involved in cancer progression. The chlorine atoms at the 2 and 3 positions can be readily displaced by nucleophiles, allowing for the introduction of diverse pharmacophores while retaining the inherent properties of the trifluoromethyl group.

The utility of this compound extends beyond pharmaceutical applications. In agrochemical research, halogenated aromatic compounds are widely used as intermediates in the synthesis of herbicides and fungicides. The presence of multiple reactive sites in 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide enables chemists to design molecules with tailored biological activities. For example, researchers have leveraged this compound to develop novel fungicides that exhibit enhanced efficacy against resistant strains of plant pathogens. The trifluoromethyl group plays a crucial role in modulating the bioactivity of these agrochemicals by influencing their binding affinity to biological targets.

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the chlorination and trifluoromethylation of benzyl bromide followed by selective bromination to introduce the second chlorine atom at the 3 position. Advanced synthetic techniques such as cross-coupling reactions and palladium-catalyzed transformations have also been employed to achieve higher regioselectivity and yield. These synthetic strategies highlight the versatility of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide as a building block in organic synthesis.

The chemical properties of this compound make it particularly amenable to further functionalization through various reaction protocols. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to displace either chlorine atom with an aryl or heteroaryl group, leading to novel substituted benzenes with potential biological activity. Additionally, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings allow for the introduction of alkyl or aryl groups at different positions on the aromatic ring. These transformations underscore the synthetic utility of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide in constructing complex molecular architectures.

In conclusion,2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS No. 886501-99-1) is a versatile intermediate with significant potential in pharmaceutical and agrochemical applications. Its unique structural features—comprising two chlorine atoms and a trifluoromethyl group—endow it with distinct reactivity and electronic properties that are exploited in various synthetic pathways. Recent research has highlighted its role in developing biologically active compounds, including kinase inhibitors and antimicrobial agents. As synthetic methodologies continue to advance,2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is poised to remain a cornerstone in medicinal chemistry and agrochemical innovation.

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Amadis Chemical Company Limited
(CAS:886501-99-1)2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
A1187494
Purity:99%/99%
Quantity:5g/25g
Price ($):175.0/552.0